2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative functionalized with a methylsulfanylacetamide linker and an indole-ethyl substituent.
Properties
Molecular Formula |
C20H20N4O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-8-15-19(26)23-17(24-20(15)28-12)10-27-11-18(25)21-7-6-13-9-22-16-5-3-2-4-14(13)16/h2-5,8-9,22H,6-7,10-11H2,1H3,(H,21,25)(H,23,24,26) |
InChI Key |
BZOUVFODRNIBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula.
Structural and Functional Insights:
Indole substituent: Unlike Analog 2’s phenyl group, the indole-ethyl chain in the target compound could facilitate interactions with tryptophan-binding sites in proteins, a feature absent in dichlorophenyl (Analog 1) or ethylphenyl (Analog 3) variants .
Bioactivity Trends: Antimicrobial Activity: Analog 2’s phenylacetamide group and Analog 1’s dichlorophenyl moiety are associated with broad-spectrum antimicrobial effects, suggesting that the target compound’s indole group may narrow specificity toward eukaryotic targets (e.g., kinases) . Solubility and Stability: The methylsulfanyl linker in the target compound likely improves aqueous solubility compared to Analog 3’s hexahydrobenzothienopyrimidine core, which prioritizes metabolic stability over solubility .
Synthetic Feasibility: The target compound’s synthesis may involve coupling 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-methanethiol with 2-(1H-indol-3-yl)ethylamine via a chloroacetamide intermediate, a method analogous to ’s protocol for pyrimidine-thioacetamides .
Biological Activity
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide features a complex structure that combines a thieno[2,3-d]pyrimidine core with an indole moiety. This unique combination suggests a range of potential biological activities, including antitumor and antimicrobial properties. The following sections outline the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the Thieno[2,3-d]pyrimidine Core : This step often utilizes various reagents to construct the heterocyclic framework.
- Introduction of the Sulfanyl Group : The sulfanyl linkage is critical as it enhances the compound's reactivity and potential biological activity.
- Acetamide Functionalization : The acetamide group is introduced to improve solubility and biological interactions.
- Coupling with Indole Moiety : The final step involves linking the indole structure, which is known for its pharmacological properties.
Biological Activity
The biological activity of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide has been investigated through various assays and studies:
Antitumor Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Antimicrobial Properties
Similar compounds have demonstrated promising antimicrobial activity against a range of pathogens. The presence of the sulfanyl group is believed to contribute to this activity by disrupting bacterial cell walls or inhibiting essential metabolic processes.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | Similar heterocyclic core | Antitumor activity |
| Chromenone derivatives | Contains chromenone moiety | Antioxidant properties |
| Sulfanylated pyrimidines | Sulfur-containing groups | Antimicrobial properties |
This table highlights how the unique combination of structural features in 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide may enhance its biological activities compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities associated with thieno[2,3-d]pyrimidine derivatives:
-
Anticancer Studies : A study demonstrated that thieno[2,3-d]pyrimidine compounds showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
"Thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects on MCF-7 cells with an IC50 value of 5 µM."
-
Antimicrobial Assays : In vitro tests revealed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.
"Compounds derived from thieno[2,3-d]pyrimidines displayed a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
